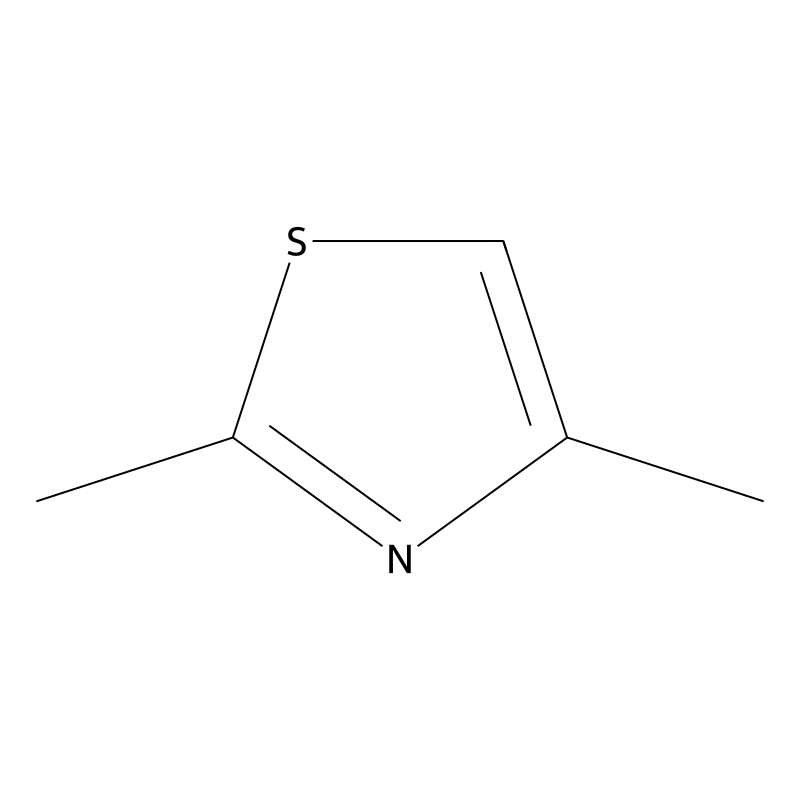

2,4-Dimethylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Flavoring Agent

Research suggests 2,4-DMT contributes to the flavor profile of various foods and beverages. Studies have identified its presence in black, green, herbal, and red tea, with a barley, beefy, and coffee-like taste. Human Metabolome Database: This information can be valuable in the food science industry for understanding flavor profiles and developing new products.

2,4-Dimethylthiazole is an organic compound with the molecular formula C₅H₇NS. It is classified as a thiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The structure features two methyl groups attached to the thiazole ring at the 2 and 4 positions. This compound is known for its distinctive odor and is often utilized in flavoring agents and fragrances.

- Electrophilic Substitution: The presence of the nitrogen atom makes the thiazole ring susceptible to electrophilic attack, allowing for substitutions at various positions on the ring.

- Perfluoroalkylation: This compound can undergo perfluoroalkylation when heated with perfluoropropyl iodide in the presence of sodium acetate, leading to the formation of perfluorinated derivatives .

- Condensation Reactions: It can react with carbonyl compounds to form thiazole derivatives through condensation processes.

Several synthetic routes have been developed for the preparation of 2,4-dimethylthiazole:

- From Thioacetamide and Bromoacetone: This method involves reacting thioacetamide with bromoacetone under controlled conditions to yield 2,4-dimethylthiazole .

- Using Acetamide and Phosphorus Pentasulfide: Another method includes reacting acetamide with phosphorus pentasulfide followed by condensation with acetone chloride .

- Organic Synthesis Procedures: Detailed procedures have been documented that outline step-by-step methods for synthesizing this compound, emphasizing the importance of controlling reaction conditions to prevent excessive vigor during synthesis .

2,4-Dimethylthiazole finds applications in various industries:

- Flavoring Agents: It is commonly used in food products as a flavor enhancer due to its unique aroma.

- Fragrance Industry: The compound is utilized in perfumes and other scented products.

- Pharmaceuticals: Its biological activities make it a candidate for further research in drug development.

Interaction studies involving 2,4-dimethylthiazole focus on its potential effects when combined with other compounds. Research has indicated that it may enhance or inhibit the activity of certain drugs or biological systems. For example, studies on its antimicrobial properties suggest that it can interact synergistically with other antimicrobial agents to improve efficacy against resistant strains .

Several compounds share structural similarities with 2,4-dimethylthiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methylthiazole | Contains a methyl group at position 4 | Known for its use in flavoring and fragrance |

| 5-Acetyl-2,4-dimethylthiazole | Acetyl group at position 5 | Exhibits different biological activities |

| 2-Methylthiazole | Methyl group at position 2 only | Less aromatic than 2,4-dimethylthiazole |

Uniqueness of 2,4-Dimethylthiazole

What sets 2,4-dimethylthiazole apart from its counterparts is its specific arrangement of methyl groups which contributes to its unique flavor profile and potential biological activities. This distinct configuration allows it to be particularly effective in applications requiring strong aromatic characteristics.

Molecular Structure and Heterocyclic Chemistry

2,4-Dimethylthiazole belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered aromatic ring containing both sulfur and nitrogen atoms [1] [2]. The thiazole ring system is a fundamental structural motif in heterocyclic chemistry, representing one of the most important classes of aromatic heterocycles [3] [4]. The compound exhibits the characteristic planar geometry typical of aromatic systems, with the thiazole ring maintaining planarity due to the delocalization of π-electrons across the ring structure [5] [6].

The heterocyclic nature of 2,4-dimethylthiazole stems from the presence of two different heteroatoms within the five-membered ring: a sulfur atom at position 1 and a nitrogen atom at position 3 [2] [3]. This arrangement creates a unique electronic environment that distinguishes thiazoles from other heterocyclic systems such as pyrroles, furans, or imidazoles [6]. The aromatic character of the thiazole ring is confirmed by nuclear magnetic resonance spectroscopy, where ring protons exhibit chemical shifts between 7.27 and 8.77 parts per million, indicating significant diamagnetic ring current characteristic of aromatic systems [3] [7].

The substitution pattern in 2,4-dimethylthiazole involves methyl groups attached to carbon atoms at positions 2 and 4 of the thiazole ring [1] [2] [8]. This specific substitution pattern influences both the electronic properties and the chemical reactivity of the molecule compared to the parent thiazole compound [9]. The presence of methyl substituents introduces electron-donating effects through hyperconjugation and inductive mechanisms, which modulate the electron density distribution throughout the aromatic system [9].

Chemical Formula and Molecular Weight

The molecular formula of 2,4-dimethylthiazole is C₅H₇NS, representing a composition of five carbon atoms, seven hydrogen atoms, one nitrogen atom, and one sulfur atom [1] [2] [8]. This empirical formula provides essential information about the atomic composition and serves as the foundation for understanding the compound's stoichiometric relationships in chemical reactions [10] [11].

The molecular weight of 2,4-dimethylthiazole has been precisely determined through various analytical methods. Multiple sources report consistent values for the average molecular weight, with measurements indicating 113.18 grams per mole [8] [10] [11] [12]. The monoisotopic molecular weight, which considers the most abundant isotopes of each constituent element, is reported as 113.029919919 atomic mass units [2]. These precise molecular weight determinations are crucial for accurate quantitative analysis and for calculating molar ratios in synthetic procedures [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇NS | [1] [2] [8] |

| Average Molecular Weight | 113.18 g/mol | [8] [10] [11] [12] |

| Monoisotopic Mass | 113.029919919 u | [2] |

| Exact Mass | 113.029920 u | [1] |

The compound is registered under the Chemical Abstracts Service number 541-58-2, providing a unique identifier for chemical databases and regulatory purposes [1] [8] [10]. Additional registry numbers include the European Inventory of Existing Commercial Chemical Substances number 208-786-9 and the Registry of Toxic Effects of Chemical Substances number XJ4375000 [1] [13].

Functional Group Analysis

The functional group composition of 2,4-dimethylthiazole encompasses several distinct structural elements that contribute to its chemical behavior and properties [3] [6]. The primary functional group is the thiazole ring itself, which represents a unique heterocyclic aromatic system containing both sulfur and nitrogen heteroatoms [3] [4]. This heterocyclic ring system exhibits aromatic character due to the presence of six π-electrons distributed across five ring atoms, satisfying Hückel's rule for aromaticity [14] [15].

The thiazole ring contains a carbon-nitrogen double bond and a carbon-sulfur single bond as integral components of the aromatic system [16] [17]. The nitrogen atom in the thiazole ring contributes one electron to the aromatic π-system while retaining a lone pair of electrons in an sp² hybridized orbital lying in the plane of the ring [6]. The sulfur atom contributes two electrons to the aromatic system from its p-orbital while maintaining additional lone pairs in hybrid orbitals [6] [9].

The methyl substituents at positions 2 and 4 represent alkyl functional groups that exert electron-donating effects through hyperconjugation and inductive mechanisms [9]. These methyl groups influence the electron density distribution within the thiazole ring, particularly affecting the reactivity patterns at different ring positions [9]. The electron-donating nature of the methyl groups enhances the nucleophilic character of certain ring positions while reducing the electrophilic reactivity of others [9].

The aromatic thiazole system exhibits basicity due to the presence of the nitrogen atom, although this basicity is significantly reduced compared to aliphatic amines due to the incorporation of the nitrogen into the aromatic system [7] [4]. The pKa value of thiazole compounds typically ranges around 2.5 for the conjugate acid, indicating weak basicity [7]. This reduced basicity results from the delocalization of the nitrogen lone pair into the aromatic π-system [6] [9].

Chemical Reactivity

The chemical reactivity of 2,4-dimethylthiazole is governed by the electronic properties of the thiazole ring system and the influence of the methyl substituents [13] [9]. The aromatic thiazole ring exhibits distinct reactivity patterns depending on the nature of the attacking reagent and the reaction conditions employed [9]. The presence of both electron-rich sulfur and electron-deficient nitrogen atoms creates a polarized system that influences the regioselectivity of chemical transformations [9].

Electrophilic substitution reactions in 2,4-dimethylthiazole typically occur at position 5 of the thiazole ring, as this position experiences the highest electron density due to the combined effects of the heteroatoms [9] [15]. The methyl substituents at positions 2 and 4 further enhance the electron density at position 5 through their electron-donating properties [9]. This regioselectivity has been confirmed through various halogenation and nitration studies on related thiazole derivatives [9].

The compound demonstrates stability under normal storage conditions but can undergo oxidation reactions under appropriate conditions [13]. The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, while the methyl groups can undergo oxidation to form aldehydes or carboxylic acids under vigorous conditions [13]. The thiazole ring itself remains relatively stable to oxidative conditions due to its aromatic character [9].

Nucleophilic substitution reactions can occur at position 2 of the thiazole ring, particularly when the methyl group at this position is activated by appropriate reagents [9]. The methyl groups themselves can participate in various reactions, including aldol condensations with aldehydes and ketones, and oxidation reactions to form corresponding carbonyl compounds [16] [9]. The compound exhibits thermal stability with a boiling point range of 144-147°C, indicating moderate thermal stability under atmospheric pressure [10] [18] [19].

Structure-Property Relationships

The structure-property relationships in 2,4-dimethylthiazole demonstrate clear correlations between molecular architecture and observable physical and chemical properties [2] [16] [17]. The aromatic thiazole ring system contributes significantly to the compound's stability, with the delocalized π-electron system providing approximately 29 kilojoules per mole of stabilization energy compared to non-aromatic analogs [7] [15]. This aromatic stabilization directly influences the compound's thermal stability and resistance to ring-opening reactions [7].

The physical properties of 2,4-dimethylthiazole reflect the influence of both the heterocyclic ring system and the methyl substituents [18] [19]. The compound exists as a colorless to light yellow liquid at room temperature with a density of 1.057-1.060 grams per cubic centimeter [10] [18] [19]. The refractive index, measured at 20°C, ranges from 1.5081 to 1.5101, indicating the compound's optical properties and molecular polarizability [10] [11] [18].

The boiling point of 2,4-dimethylthiazole, reported consistently across multiple sources as 144-147°C, reflects the intermolecular forces present in the liquid phase [10] [11] [18] [19]. This relatively moderate boiling point results from the balance between van der Waals forces, dipole-dipole interactions, and the absence of strong hydrogen bonding capabilities [18]. The presence of the polar thiazole ring contributes to dipolar interactions, while the methyl substituents provide additional van der Waals interactions [18].

| Physical Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Density | 1.057-1.060 g/cm³ | 20°C | [10] [18] [19] |

| Refractive Index | 1.5081-1.5101 | 20°C | [10] [11] [18] |

| Boiling Point | 144-147°C | 760 mmHg | [10] [11] [18] [19] |

| Flash Point | 42-43°C | Atmospheric pressure | [8] [10] [18] |

The solubility characteristics of 2,4-dimethylthiazole demonstrate the influence of the heterocyclic structure on intermolecular interactions [11] [18]. The compound exhibits moderate solubility in water due to the polar nature of the thiazole ring, while showing good solubility in organic solvents such as alcohol and ether [11] [18]. This solubility pattern reflects the amphiphilic nature of the molecule, with the polar thiazole ring providing water compatibility and the methyl groups enhancing organic solvent solubility [18].

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic structure and bonding characteristics of 2,4-dimethylthiazole [16] [20] [21]. Density functional theory calculations have been extensively applied to understand the frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's chemical reactivity and optical properties [16] [21] [22]. These computational studies reveal the distribution of electron density across the molecular framework and identify reactive sites for chemical transformations [21] [22].

The frontier molecular orbital analysis of related thiazole derivatives demonstrates that the highest occupied molecular orbital is primarily localized on the thiazole ring system with significant contributions from the sulfur and nitrogen heteroatoms [21] [22]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically calculated to be in the range of 3.5-4.1 electron volts for substituted thiazoles, determines the compound's electronic excitation properties and photochemical behavior [21]. The presence of methyl substituents influences this energy gap through their electron-donating effects [21].

Quantum mechanical calculations using density functional theory methods, particularly the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets, have been employed to optimize the geometry and calculate vibrational frequencies of 2,4-dimethylthiazole derivatives [16] [22] [17]. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles that correlate well with experimental structural data [16] [17]. The calculated carbon-sulfur bond lengths of approximately 1.81-1.82 Angstroms and carbon-nitrogen bond lengths of approximately 1.32-1.40 Angstroms align with experimental observations [16] [17].

Natural bond orbital analysis has been applied to understand the electronic structure and bonding characteristics of thiazole systems [16] [22]. This analysis reveals the nature of chemical bonds, including the degree of ionic versus covalent character, and identifies significant orbital interactions that stabilize the molecular structure [16]. The analysis of hyperconjugative interactions between the methyl groups and the thiazole ring provides insights into the electronic effects of substitution on the aromatic system [16].

Time-dependent density functional theory calculations have been utilized to predict the ultraviolet-visible absorption spectra of 2,4-dimethylthiazole derivatives [16] [22] [17]. These calculations typically predict absorption maxima in the range of 318-343 nanometers, corresponding to π→π* electronic transitions within the aromatic system [22] [17]. The agreement between calculated and experimental absorption spectra validates the computational models and provides mechanistic insights into the electronic excitation processes [22] [17].

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (71.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types